molecular formula C27H50N4O11 B609597 N-mal-n-bis(peg4-amine)tfasalt CAS No. 2128735-22-6

N-mal-n-bis(peg4-amine)tfasalt

Cat. No. B609597
M. Wt: 606.71
InChI Key: BDXSPBURFXDTTO-UHFFFAOYSA-N
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Description

“N-mal-n-bis(peg4-amine)tfasalt” is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of “N-mal-n-bis(peg4-amine)tfasalt” involves the reaction of the maleimide group with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Molecular Structure Analysis

The molecular formula of “N-mal-n-bis(peg4-amine)tfasalt” is C27H50N4O11 . It has a molecular weight of 606.7 g/mol . The structure includes a terminal maleimide group and two terminal amino groups .


Chemical Reactions Analysis

The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

“N-mal-n-bis(peg4-amine)tfasalt” has a molecular weight of 606.7 g/mol . The compound should be stored at -20°C .

Scientific Research Applications

“N-mal-n-bis(peg4-amine)tfasalt” is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .

The Maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .

“N-mal-n-bis(peg4-amine)tfasalt” is a PEG linker containing a maleimide group and an amine group . Here are some potential applications based on its chemical properties:

  • Bioconjugation : The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in the field of biochemistry for the purpose of attaching two molecules together.

  • Drug Delivery : The hydrophilic PEG spacer increases solubility in aqueous media . This property can be utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

  • Chemical Synthesis : The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This can be used in chemical synthesis for the formation of amides, imines, and other types of compounds.

  • Protein Labeling : The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in protein labeling to attach a label (like a fluorescent dye or a radioactive isotope) to a protein.

  • Click Chemistry : Similar to the DBCO group, the maleimide group can react with a thiol group to form a covalent bond . This can be used in click chemistry, a type of chemical synthesis that is widely used in biochemistry and materials science.

  • PEGylation : The presence of a PEG chain in “N-mal-n-bis(peg4-amine)tfasalt” can be used for PEGylation, a process of attaching polyethylene glycol (PEG) to molecules and macrostructures, like a protein, which can improve the safety and efficiency of many therapeutic agents .

“N-mal-n-bis(peg4-amine)tfasalt” is a PEG linker containing a maleimide group and an amine group . Here are some potential applications based on its chemical properties:

  • Bioconjugation : The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in the field of biochemistry for the purpose of attaching two molecules together.

  • Drug Delivery : The hydrophilic PEG spacer increases solubility in aqueous media . This property can be utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

  • Chemical Synthesis : The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This can be used in chemical synthesis for the formation of amides, imines, and other types of compounds.

  • Protein Labeling : The maleimide group can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This can be used in protein labeling to attach a label (like a fluorescent dye or a radioactive isotope) to a protein.

  • Click Chemistry : Similar to the DBCO group, the maleimide group can react with a thiol group to form a covalent bond . This can be used in click chemistry, a type of chemical synthesis that is widely used in biochemistry and materials science.

  • PEGylation : The presence of a PEG chain in “N-mal-n-bis(peg4-amine)tfasalt” can be used for PEGylation, a process of attaching polyethylene glycol (PEG) to molecules and macrostructures, like a protein, which can improve the safety and efficiency of many therapeutic agents .

properties

IUPAC Name

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGVVGCWYBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51F3N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG4-amine) TFA salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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